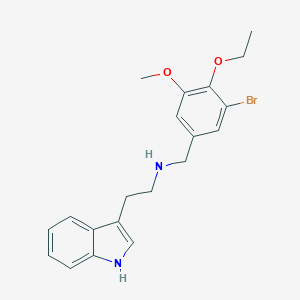![molecular formula C23H20N2O3S B283247 N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B283247.png)
N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide, also known as BTA-EG6, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. BTA-EG6 is a member of the benzothiazole family of compounds and is synthesized through a multistep process.
作用機序
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide is not fully understood. However, studies have shown that N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide can bind to specific proteins and enzymes in cells, leading to changes in their activity. For example, N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. Additionally, N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide has been shown to bind to beta-amyloid and prevent its aggregation.
Biochemical and Physiological Effects
N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide has been shown to induce apoptosis by activating the caspase pathway. Additionally, N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide has been shown to inhibit the growth of tumors in animal models.
In Alzheimer's disease, N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide has been shown to inhibit the aggregation of beta-amyloid and improve cognitive function in animal models. Additionally, N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide has been shown to have anti-inflammatory effects and may have potential as a treatment for other inflammatory diseases.
実験室実験の利点と制限
One advantage of using N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide in lab experiments is its low toxicity. N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide has been shown to have minimal toxicity in animal models, making it a safe compound for use in lab experiments. Additionally, N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide is relatively easy to synthesize, making it readily available for use in experiments.
One limitation of using N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide in lab experiments is its limited solubility in water. N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide is a hydrophobic compound and may require the use of solvents or other techniques to increase its solubility in water.
将来の方向性
There are several future directions for research on N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide. One area of research could focus on optimizing the synthesis process to increase the yield of N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide. Additionally, further studies could be conducted to better understand the mechanism of action of N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide and its effects on specific proteins and enzymes.
Another area of research could focus on the potential use of N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide in combination with other compounds for the treatment of cancer and Alzheimer's disease. Finally, studies could be conducted to explore the potential use of N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide as a treatment for other diseases, such as inflammatory diseases.
Conclusion
In conclusion, N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide has been shown to have anti-cancer and anti-Alzheimer's disease properties, and its low toxicity makes it a safe compound for use in lab experiments. Future research on N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide could lead to the development of new treatments for a variety of diseases.
合成法
The synthesis of N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide involves a multistep process that begins with the reaction of 2-aminobenzothiazole with 4-bromobenzyl chloride to form 4-(2-benzothiazolyl)benzyl chloride. This intermediate is then reacted with 2-(4-methoxyphenoxy)acetic acid to form N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide. The overall yield of the synthesis process is approximately 50%.
科学的研究の応用
N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide's ability to inhibit the proliferation of cancer cells. Studies have shown that N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide can induce apoptosis in cancer cells by activating the caspase pathway. Additionally, N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide has been shown to inhibit the growth of tumors in animal models.
Another area of research has focused on N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide's potential as a treatment for Alzheimer's disease. Studies have shown that N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide can inhibit the aggregation of beta-amyloid, a protein that is associated with the development of Alzheimer's disease. Additionally, N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
特性
分子式 |
C23H20N2O3S |
|---|---|
分子量 |
404.5 g/mol |
IUPAC名 |
N-[[4-(1,3-benzothiazol-2-yl)phenyl]methyl]-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C23H20N2O3S/c1-27-18-10-12-19(13-11-18)28-15-22(26)24-14-16-6-8-17(9-7-16)23-25-20-4-2-3-5-21(20)29-23/h2-13H,14-15H2,1H3,(H,24,26) |
InChIキー |
MCTCWXDTSDZANM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC(=O)NCC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
正規SMILES |
COC1=CC=C(C=C1)OCC(=O)NCC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-ethoxy-4-({[1-(hydroxymethyl)propyl]amino}methyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B283167.png)
![N-[4-(benzyloxy)-3-iodo-5-methoxybenzyl]-N-[2-(dimethylamino)ethyl]amine](/img/structure/B283168.png)
![2-[4-bromo-2-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]-N-phenylacetamide](/img/structure/B283170.png)
![N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-cyano-2-fluorobenzamide](/img/structure/B283171.png)
![4-amino-N-[2-({4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B283173.png)
![4-amino-N-[2-({4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B283174.png)
![2-(3-methylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B283178.png)

![N-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine](/img/structure/B283181.png)
![N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine](/img/structure/B283182.png)
![2-{5-chloro-2-ethoxy-4-[(isopropylamino)methyl]phenoxy}-N-(2-phenylethyl)acetamide](/img/structure/B283183.png)
![N-[4-({3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)phenyl]propanamide](/img/structure/B283186.png)
![2-[4-(1,3-benzothiazol-2-yl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B283187.png)
![N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-2-(1H-indol-3-yl)ethanamine](/img/structure/B283188.png)